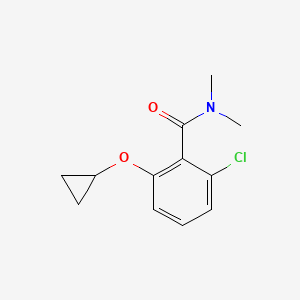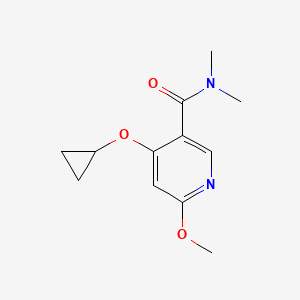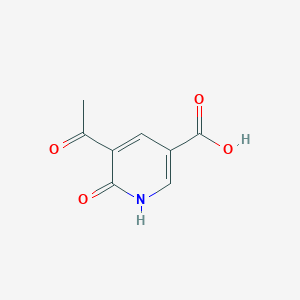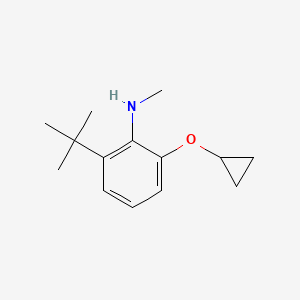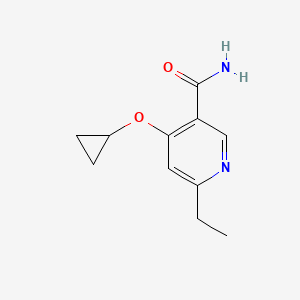
2-Cyclopropoxy-N,N-dimethyl-4-(methylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-N,N-dimethyl-4-(methylamino)benzamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.297 g/mol It is a benzamide derivative, which means it contains a benzene ring bonded to an amide group
Vorbereitungsmethoden
The synthesis of 2-Cyclopropoxy-N,N-dimethyl-4-(methylamino)benzamide typically involves the reaction of 2-cyclopropoxybenzoic acid with N,N-dimethyl-4-(methylamino)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
2-Cyclopropoxy-N,N-dimethyl-4-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-N,N-dimethyl-4-(methylamino)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-N,N-dimethyl-4-(methylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropoxy-N,N-dimethyl-4-(methylamino)benzamide can be compared with other benzamide derivatives, such as:
N,N-Dimethyl-4-(methylamino)benzamide: This compound lacks the cyclopropoxy group, which may result in different chemical and biological properties.
2-Cyclopropoxy-N-methyl-4-(methylamino)benzamide: This compound has a similar structure but with a different substitution pattern, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-cyclopropyloxy-N,N-dimethyl-4-(methylamino)benzamide |
InChI |
InChI=1S/C13H18N2O2/c1-14-9-4-7-11(13(16)15(2)3)12(8-9)17-10-5-6-10/h4,7-8,10,14H,5-6H2,1-3H3 |
InChI-Schlüssel |
OMWWCBXBMNUMKN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=C(C=C1)C(=O)N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







